molecular formula C8H8O3S B151135 1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- CAS No. 129679-52-3

1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo-

Cat. No.: B151135
CAS No.: 129679-52-3
M. Wt: 184.21 g/mol
InChI Key: UFIHSALZWYWVLO-UHFFFAOYSA-N
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Description

1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- is a complex organic compound with the molecular formula C8H8O3S. It is known for its unique structure, which includes a fused furan ring system and a thioxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from by-products .

Chemical Reactions Analysis

Types of Reactions

1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other sulfur derivatives .

Scientific Research Applications

1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- involves its interaction with specific molecular targets. The thioxo group can participate in redox reactions, influencing various biochemical pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one: Lacks the thioxo group but shares the core furan structure.

    Tetrahydro-6-thioxo-1,4-ethano-1H,3H-furo(3,4-c)furan: Similar structure with slight variations in functional groups.

Uniqueness

1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- is unique due to the presence of both the fused furan ring system and the thioxo group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

9-sulfanylidene-5,10-dioxatricyclo[5.3.0.04,8]decan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c9-7-5-3-1-2-4(10-7)6(5)8(12)11-3/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIHSALZWYWVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1OC3=O)C(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30926461
Record name 6-Sulfanylidenetetrahydro-1H,3H-1,4-ethanofuro[3,4-c]furan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129679-52-3
Record name 1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129679523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Sulfanylidenetetrahydro-1H,3H-1,4-ethanofuro[3,4-c]furan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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